1,2-Dinaphth-2-ylethylene

Description

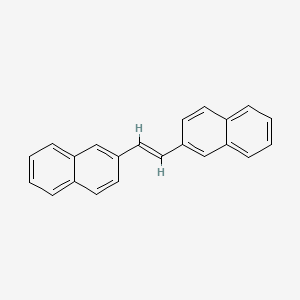

1,2-Dinaphth-2-ylethylene (C₂₀H₁₄) is a conjugated organic compound comprising two naphth-2-yl groups linked by an ethylene (C=C) bridge. Its structure enables extended π-conjugation, making it relevant in materials science, particularly in organic electronics and optoelectronic devices. The compound’s synthesis typically involves coupling reactions of naphthyl halides or Wittig-type reactions using naphthalene-derived precursors.

Properties

CAS No. |

2042-99-1 |

|---|---|

Molecular Formula |

C22H16 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

2-[(E)-2-naphthalen-2-ylethenyl]naphthalene |

InChI |

InChI=1S/C22H16/c1-3-7-21-15-17(11-13-19(21)5-1)9-10-18-12-14-20-6-2-4-8-22(20)16-18/h1-16H/b10-9+ |

InChI Key |

JOYUAZDDXKUTIY-MDZDMXLPSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C=CC3=CC4=CC=CC=C4C=C3 |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=C/C3=CC4=CC=CC=C4C=C3 |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=CC3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1,2-Dinaphth-2-ylethylene and compounds from the provided evidence:

Key Observations:

- Molecular Weight : The thiazole derivative (317.4 g/mol) is heavier than this compound due to sulfur and ketone groups, while the sulfonated compound’s mass reflects ionic contributions .

- Solubility: this compound’s non-polar structure limits water solubility, contrasting sharply with the ionic, sulfonated compound’s high hydrophilicity . The thiazole derivative’s moderate solubility in DMF aligns with its polar functional groups .

Reactivity and Functional Group Influence

- This compound : The ethylene bridge is reactive toward electrophilic addition and polymerization, while extended conjugation enables applications in conductive polymers.

- Sulfonated Naphthalene () : Ionic sulfonate groups enhance stability in aqueous environments, favoring use in dyes or surfactants rather than electronic applications .

- Thiazole-Ketone Derivative () : The thiazole ring and ketone group introduce heteroatom-mediated reactivity (e.g., hydrogen bonding, coordination chemistry), suggesting utility in medicinal chemistry or photovoltaics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.